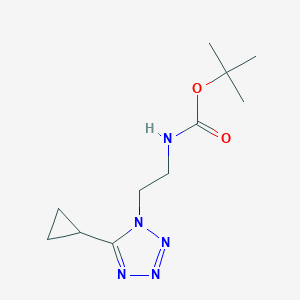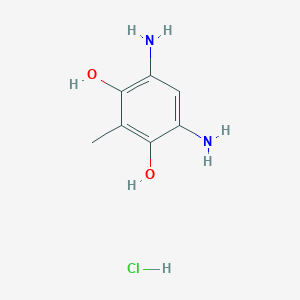![molecular formula C6H8N2OS B3225044 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one CAS No. 124458-28-2](/img/structure/B3225044.png)
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one
Descripción general
Descripción
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one , also known by its chemical formula C8H11ClN2O2S , is a heterocyclic compound. It appears as a light orange to yellow to green powder or crystal. The hydrochloride salt form is commonly used in research and chemical studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of a trihalogenoacetyl halide with the appropriate precursor, followed by hydrolysis. Specific details regarding the synthetic pathway and conditions would require further investigation .
Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one is C8H10N2O2S·HCl , with a molecular weight of approximately 234.70 g/mol. The compound adopts a solid state at room temperature and has a melting point of 201°C. Its structure includes a tetrahydrothiazolo[5,4-c]pyridine ring system .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
GABA Receptor Interactions
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol, a derivative of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, has shown interactions with GABA receptors. It exhibits agonist effects at spinal GABAA receptors but displays remarkably low affinity for brain GABAA receptors. This compound was found to be a competitive antagonist at human GABAA receptors of specific subunit configurations and a weak low-efficacy partial GABAA agonist in cultured cerebellar granule cells (Brehm et al., 1997).
Factor Xa Inhibition
Several derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one have been investigated for their potential as Factor Xa inhibitors, a critical component in the coagulation cascade. A study synthesized and evaluated N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating this compound, finding potent anti-factor Xa activity and prolongation of prothrombin time, with moderate bioavailability in rats (Haginoya et al., 2004).
Synthesis Methods
Efficient synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, have been developed. These methods are useful for large-scale synthesis and preparation of various derivatives of this compound (Haginoya et al., 2004).
Anticonvulsant Activities
7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, related to 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, have been synthesized and tested for anticonvulsant activities. These compounds showed significant potential in experimental models for anticonvulsant activity, with one derivative exhibiting notable efficacy in comparison to clinical drugs (Wang et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-[1,3]thiazolo[5,4-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6-8-4-1-2-7-3-5(4)10-6/h7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUQQZRTBRQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228429 | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
CAS RN |
124458-28-2 | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)





